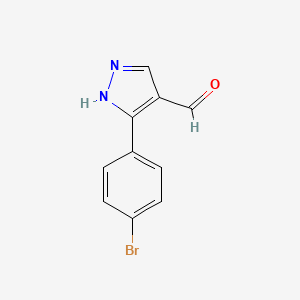

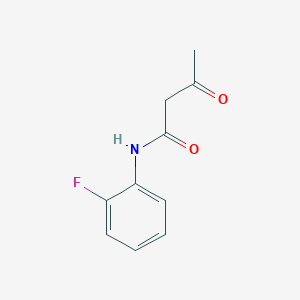

3-(4-bromofenil)-1H-pirazol-4-carbaldehído

Descripción general

Descripción

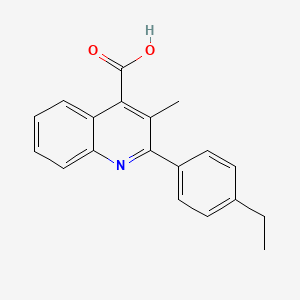

The compound "3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative that is of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals and materials science. Pyrazole derivatives are known for their diverse biological activities and their use as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the use of Vilsmeier-Haack reagent, as seen in the synthesis of related compounds such as 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Although the specific synthesis of "3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde" is not detailed in the provided papers, similar synthetic routes may be employed, involving the formation of the pyrazole ring followed by the introduction of the aldehyde group at the 4-position .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using X-ray diffraction analysis, as demonstrated for compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . The pyrazole ring is often nearly coplanar with adjacent substituents, and the overall geometry of the molecule can influence its reactivity and physical properties .

Chemical Reactions Analysis

Pyrazole-3(4)-carbaldehydes are versatile intermediates that can undergo various chemical reactions, expanding their utility in synthetic chemistry. They can react with dinucleophiles to form heteroanellated structures, as seen with 4-bromo-1,6-methano annulene-3-carbaldehyde . The reactivity of the aldehyde group also allows for condensation reactions, such as the Friedlander condensation to form naphthyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the compound's optical properties, as seen in the solvatochromic behavior of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde . The electronic properties, such as the energy gap between frontier molecular orbitals, are also crucial for applications in nonlinear optics .

Aplicaciones Científicas De Investigación

Actividades Biológicas

Los pirazoles, incluyendo el 3-(4-bromofenil)-1H-pirazol-4-carbaldehído, son compuestos químicos heterocíclicos de origen natural o sintético. Su estructura de anillo heteroaromático basado en nitrógeno representa un andamiaje notable para la síntesis y el desarrollo de muchos fármacos nuevos y prometedores . Se ha encontrado que tienen varias actividades biológicas y farmacológicas, incluidas las actividades antibacteriana, antifúngica, antiparasitaria, antiinflamatoria, antidepresiva, anticonvulsiva, antioxidante y antitumoral .

Potenciales Neurotóxicos

Un estudio investigó los potenciales neurotóxicos de un derivado de pirazolina recién sintetizado, que incluye la estructura de this compound. El estudio se centró en la actividad de la AchE y el nivel de MDA en el cerebro de alevines en asociación con parámetros conductuales y potencial de natación .

Química Medicinal

El anillo de pirazol es un andamiaje común que se encuentra en muchas moléculas bioactivas. El this compound podría ser un punto de partida para el desarrollo de nuevos fármacos por químicos medicinales debido a la presencia de los grupos funcionales que pueden modificarse aún más.

Radiofármacos

El átomo de bromo en la molécula es un átomo pesado, lo que lo convierte en un posible candidato para el etiquetado radiactivo. Los compuestos radiactivos se utilizan en varias técnicas de imagen médica, como las tomografías por emisión de positrones (PET).

Ciencia de Materiales

Los compuestos heterocíclicos como los pirazoles pueden tener propiedades físicas y químicas interesantes. El this compound podría investigarse para posibles aplicaciones en ciencia de materiales, como el desarrollo de nuevos semiconductores orgánicos o polímeros funcionales.

Mecanismo De Acción

- Activation of Organic Substrates : Tris(4-bromophenyl)ammoniumyl hexachloroantimonate (a related compound) acts as a Lewis acid, facilitating the coupling of organic substrates through chemical reactions .

- Free Radical Reactions : The bromine atom in the 4-bromophenyl group can participate in free radical reactions, potentially influencing its mode of action .

Mode of Action

Propiedades

IUPAC Name |

5-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBVFXKYORIJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354577 | |

| Record name | 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

350997-68-1 | |

| Record name | 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350997-68-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the structure of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde and how it relates to its potential anticancer activity?

A1: While specific spectroscopic data for 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde isn't provided in the abstracts, we can infer some structural information. The compound is a trisubstituted pyrazole, meaning it has three substituents attached to the core pyrazole ring. These are:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)